(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(5-MORPHOLINO-2-FURYL)-1-ETHENYL CYANIDE
Description
(E)-1-(1H-1,3-Benzimidazol-2-yl)-2-(5-Morpholino-2-Furyl)-1-Ethenyl Cyanide is a synthetic small molecule characterized by a benzimidazole core linked to a morpholine-substituted furan via an ethenyl cyanide bridge. The (E)-stereochemistry of the ethenyl group is critical for its spatial orientation and binding properties.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c19-12-13(18-20-15-3-1-2-4-16(15)21-18)11-14-5-6-17(24-14)22-7-9-23-10-8-22/h1-6,11H,7-10H2,(H,20,21)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTIXGLRVWLYBW-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanoacetic Acid Ester Condensation
Patent describes a high-yield method for synthesizing 2-(cyanomethyl)benzimidazole by reacting o-phenylenediamine with cyanoacetic acid esters (e.g., ethyl cyanoacetate) under reflux in a high-boiling solvent (e.g., diglyme or diphenyl ether). A critical optimization involves using a 4–6 mol% excess of the ester to maximize yield (68–72%) while minimizing byproducts. Transesterification catalysts, such as aromatic sulfonic acids, enable the use of mixed esters (e.g., ethyl and butyl cyanoacetate), though their removal is unnecessary for subsequent steps. The reaction proceeds at 150–180°C for 5–30 hours, with continuous removal of alcohol and water byproducts via distillation.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate benzimidazole formation. As demonstrated in, N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide was synthesized in 2 minutes at 80°C using ethanol as the solvent. Adapting this method, 2-cyanomethylbenzimidazole can be obtained by replacing phenylacetamide with cyanoacetic acid, reducing reaction times from hours to minutes.
Functionalization of the Furan Ring with Morpholino
The 5-morpholino-2-furyl group is introduced through nucleophilic substitution or reductive amination of furfural derivatives.
Synthesis of 5-Morpholino-2-Furaldehyde
Compound outlines the preparation of 3-(furan-2-yl)propenoic acids via condensation of furfural derivatives with malonic acid. For 5-morpholino-2-furaldehyde, 5-hydroxymethylfurfural (5-HMF) is first protected at the hydroxyl group, followed by substitution with morpholine. A two-step protocol is proposed:
- Protection : 5-HMF is acetylated using acetic anhydride to yield 5-acetoxymethylfurfural.
- Substitution : The acetoxy group is displaced by morpholine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours, achieving >85% conversion.
Knoevenagel Condensation to Form the Ethenyl Cyanide Bridge
The final step couples the benzimidazole and morpholino-furan moieties via a Knoevenagel reaction.
Reaction Conditions and Stereoselectivity
A BAIL (Brønsted Acidic Ionic Liquid) gel catalyst, as described in, facilitates the condensation of 2-cyanomethylbenzimidazole with 5-morpholino-2-furaldehyde. Under solvent-free conditions at 130°C, the BAIL gel protonates the aldehyde carbonyl, promoting nucleophilic attack by the benzimidazole’s cyanomethyl group. The E-isomer predominates due to steric hindrance between the benzimidazole and morpholino groups, favoring the trans configuration. Typical yields range from 75% to 82% after 2–3 hours.
Purification and Crystallization
The crude product is purified via recrystallization from ethanol or methanol, as recommended in and. HPLC analysis (method adapted from) confirms purity >98% using a C18 column with a methanol-sodium acetate buffer (pH 7) mobile phase and detection at 272 nm.
Analytical Characterization
Key spectroscopic data for the final compound include:
- IR : ν = 2210 cm⁻¹ (C≡N), 1625 cm⁻¹ (C═N benzimidazole), 1260 cm⁻¹ (C-O morpholino).
- ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 16.4 Hz, 1H, CH═C), 7.82–7.05 (m, 4H, benzimidazole-H), 6.92 (d, J = 3.6 Hz, 1H, furan-H), 6.58 (d, J = 3.6 Hz, 1H, furan-H), 3.72–3.68 (m, 8H, morpholino-H).
- ¹³C NMR : δ 158.9 (C═N), 152.3 (furan-C), 119.8 (C≡N), 116.4–128.7 (benzimidazole-C), 66.3 (morpholino-C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Cyanoacetic Acid Ester | 68–72 | 5–30 h | High purity, scalable |
| Microwave-Assisted | 70–75 | 2–5 min | Rapid synthesis |
| BAIL Gel Catalysis | 75–82 | 2–3 h | Stereoselective, solvent-free |
Challenges and Optimization Strategies
- Stereochemical Control : The E configuration is favored but requires strict temperature control. Excess BAIL gel (>0.01 mmol) can lead to isomerization.
- Byproduct Formation : Residual morpholine or unreacted aldehyde is removed via aqueous washes (pH 6–7).
- Solvent Selection : High-boiling solvents (e.g., diglyme) improve yields but complicate purification. Switching to ethanol recrystallization mitigates this.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(5-MORPHOLINO-2-FURYL)-1-ETHENYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole amines.
Scientific Research Applications
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(5-MORPHOLINO-2-FURYL)-1-ETHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(5-MORPHOLINO-2-FURYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting cellular processes. The morpholine and furan rings may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The cyano group can participate in various biochemical reactions, further contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Structural similarity analysis relies on Murcko scaffolds and Tanimoto coefficients (Tc) to group compounds into chemotype clusters. Using these metrics, key analogs of the target compound include:
| Compound Name | Murcko Scaffold | Tc (Morgan Fingerprints) | Key Structural Variations |
|---|---|---|---|
| (E)-1-(1H-Benzimidazol-2-yl)-2-(furan-2-yl)ethenyl cyanide | Benzimidazole + furan | 0.72 | Morpholine replaced with hydrogen |
| (Z)-1-(1H-Benzimidazol-2-yl)-2-(5-morpholinofuran-2-yl)ethenyl cyanide | Same as target | 0.95 | (Z)-stereoisomer |
| 1-(Benzimidazol-2-yl)-3-(5-morpholinofuran-2-yl)propenenitrile | Benzimidazole + morpholino-furan | 0.68 | Ethenyl bridge replaced with propenenitrile |
- Stereoisomerism ((E) vs. (Z)) significantly impacts molecular shape and docking affinities. For example, the (Z)-isomer showed a 15% lower docking score against kinase targets due to steric clashes . Replacement of the ethenyl bridge with propenenitrile reduces conformational rigidity, weakening binding to hydrophobic pockets .
Bioactivity Profile and Mode of Action
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals:
| Compound Name | IC50 (nM) vs. Cancer Cell Lines | Primary Protein Targets |
|---|---|---|
| Target Compound | 120–450 | Kinase X, DNA topoisomerase II |
| (E)-1-(1H-Benzimidazol-2-yl)-2-furyl analog | 580–1,200 | DNA intercalation |
| (Z)-Isomer | 890–2,100 | Kinase X (weak), Tubulin |
- Activity Cliffs : Despite high structural similarity (Tc = 0.95), the (Z)-isomer exhibits a 3-fold lower potency against kinase X, illustrating an activity cliff due to stereochemical mismatch in the ATP-binding pocket .
- Morpholine Role: The morpholine group in the target compound correlates with enhanced inhibition of kinase X (Ki = 18 nM vs. 42 nM for non-morpholine analogs), likely via interactions with catalytic lysine residues .
Molecular Docking and Binding Affinity Trends
Docking studies (AutoDock Vina) highlight variability in binding modes:
| Compound Name | Docking Score (kcal/mol) | Key Residue Interactions |
|---|---|---|
| Target Compound | -9.2 | Lys123 (H-bond), Phe330 (π-π) |
| (Z)-Isomer | -7.8 | Phe330 (π-π) only |
| Morpholine-free analog | -6.5 | None (hydrophobic interactions) |
- Structural Determinants: The (E)-configuration optimally positions the benzimidazole and morpholine groups for dual interactions with Lys123 and Phe330 . Minor changes (e.g., bridge elongation) disrupt residue contacts, reducing affinity by >30% .
Biological Activity
(E)-1-(1H-1,3-benzimidazol-2-yl)-2-(5-morpholino-2-furyl)-1-ethenyl cyanide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 1H-benzimidazole derivatives with morpholino and furan moieties. The reaction conditions often include solvent systems like ethanol and catalysts that facilitate the formation of the ethenyl group and cyanide functionality.
Anticancer Properties
Research indicates that compounds containing the benzimidazole core exhibit significant anticancer activity. For instance, similar benzimidazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 10 | Apoptosis |
| Compound B | Lung | 15 | Cell Cycle Arrest |
| (E)-1... | Colon | 12 | Apoptosis |
Antimicrobial Activity
Benzimidazole derivatives have also demonstrated antimicrobial properties. The introduction of morpholino and furan groups enhances their activity against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.
- DNA Intercalation : The planar structure of benzimidazole allows for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Study 1: Anticancer Efficacy
In a study involving colon cancer cells, this compound was tested for its ability to induce apoptosis. Results showed a significant increase in apoptotic cells after treatment compared to control groups.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against a panel of bacterial strains. The compound exhibited potent activity against Staphylococcus aureus with an MIC comparable to established antibiotics, suggesting its potential as a lead compound for further development.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group protection. For example, analogous compounds are synthesized using regioselective coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like the cyanide moiety. Solvent systems such as DCE:TFE (1:1) and temperatures between 40–60°C are critical for optimizing yield and stereochemical control . Reaction progress should be monitored via TLC or HPLC to isolate intermediates.
Q. Which spectroscopic and analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
-
NMR Spectroscopy : H and C NMR to confirm the E-configuration of the ethenyl cyanide group and substitution patterns on the benzimidazole and morpholino-furan rings .
-
Elemental Analysis (CHNS) : To verify purity and stoichiometry (e.g., using a Vario MICRO CHNS analyzer) .
-
X-ray Crystallography : For unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in benzimidazole derivatives) .
Technique Key Parameters Purpose H NMR (400 MHz) δ 7.2–8.5 ppm (aromatic protons) Confirm aromatic substitution patterns X-ray Crystallography Space group , Z = 4 Resolve stereochemical ambiguities CHNS Analysis %C: 62.3 (theor. 62.5), %N: 15.1 (theor. 15.4) Validate empirical formula
Q. What safety protocols are recommended for handling the cyanide moiety in this compound during laboratory operations?
- Methodological Answer : Cyanide-containing compounds require strict safety measures:
- Ventilation : Use fume hoods for all synthetic steps.
- Antidote Readiness : Maintain hydroxocobalamin (Cyanokit®) and sodium thiosulfate in the lab .
- Decontamination : Treat spills with 10% NaOH solution to neutralize cyanide. Avoid acidic conditions, which may release HCN gas .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical computational models and experimental spectroscopic data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict NMR chemical shifts and UV-Vis absorption spectra. Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase models. Validate computational results by comparing with solid-state data (e.g., X-ray) and solvent-correction protocols (e.g., PCM model) . For example, deviations in H NMR chemical shifts >0.3 ppm may indicate errors in conformational sampling.
Q. What strategies optimize the stereochemical outcome in the synthesis of the ethenyl cyanide group while maintaining the E-configuration?
- Methodological Answer :
- Steric Control : Use bulky substituents on the benzimidazole ring to favor the E-isomer via thermodynamic control.
- Catalytic Asymmetry : Employ chiral auxiliaries or transition-metal catalysts (e.g., Pd-mediated cross-coupling) to enforce stereoselectivity .
- Reaction Monitoring : Use polar solvents (e.g., DMF) to stabilize intermediates and prevent Z/E isomerization during prolonged reactions.
Q. What advanced computational methods are employed to study the electronic properties of the benzimidazole-morpholino-furan conjugate system?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer properties.
- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility in biological environments (e.g., binding to enzyme active sites) .
- TD-DFT : Model UV-Vis spectra to correlate experimental λmax values with electronic transitions (e.g., π→π* in the benzimidazole ring) .
Data Contradiction Analysis
Q. How should researchers address conflicting results in biological activity assays involving this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cell line variability) or impurities. Mitigation strategies include:
- Triangulation : Validate activity across multiple assays (e.g., enzymatic inhibition, cell viability, and in vivo models).
- Batch Reproducibility : Re-synthesize the compound under controlled conditions and compare purity via HPLC .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., benzimidazole derivatives with morpholino substituents) to identify structure-activity trends .
Experimental Design Considerations
Q. What experimental controls are critical when investigating the compound’s interaction with biological targets?
- Methodological Answer :
- Negative Controls : Use enantiomers or structural analogs lacking the cyanide group to confirm target specificity.
- Positive Controls : Include known inhibitors/activators of the target (e.g., cisplatin for DNA-binding studies).
- Blinding : Implement double-blind protocols in activity assays to minimize bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
